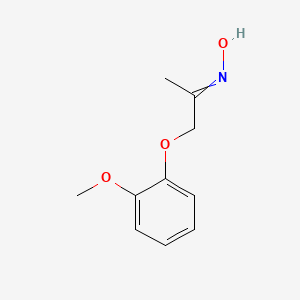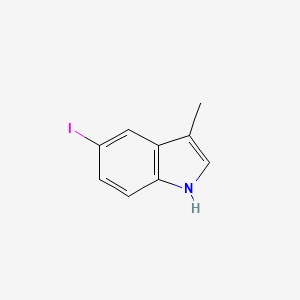
5-Iodo-3-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylindole typically involves the iodination of 3-methylindole. One common method is the electrophilic substitution reaction where 3-methylindole is treated with iodine in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, the halogen-magnesium exchange reaction can be employed, where 3-iodoindole is reacted with a Grignard reagent to introduce the methyl group . This method allows for precise control over reaction conditions and scalability.
化学反应分析
Types of Reactions: 5-Iodo-3-methylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into 3-methylindole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-Methylindole.
Substitution: Various substituted indoles depending on the nucleophile used.
科学研究应用
5-Iodo-3-methylindole has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Research is ongoing to explore its anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a building block in organic synthesis.
作用机制
The mechanism of action of 5-Iodo-3-methylindole involves its interaction with various molecular targets and pathways. The iodine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
相似化合物的比较
3-Methylindole: Lacks the iodine atom, making it less reactive.
5-Bromo-3-methylindole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-3-methylindole: Another halogenated derivative with distinct chemical properties.
Uniqueness: 5-Iodo-3-methylindole’s unique combination of an iodine atom and a methyl group provides it with enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
属性
分子式 |
C9H8IN |
|---|---|
分子量 |
257.07 g/mol |
IUPAC 名称 |
5-iodo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H8IN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 |
InChI 键 |
ARJWPDITDNELST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=C1C=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B13696042.png)
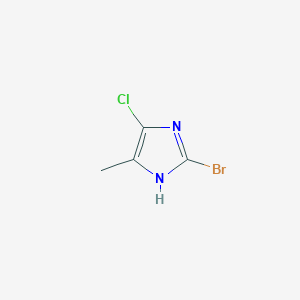
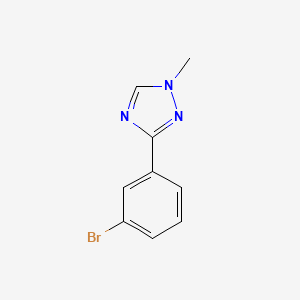
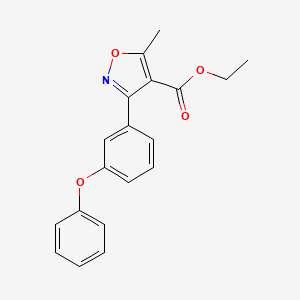
![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)


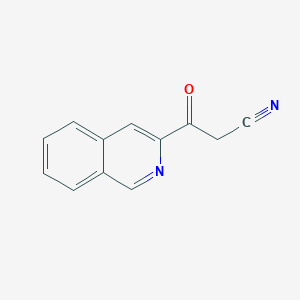
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
